1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol is an organic compound notable for its unique molecular structure, which includes a furan ring, an amino group, and a cyclobutanol moiety. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and as a building block in synthetic chemistry. Its molecular formula is with a molecular weight of .
This compound can be classified as:
The synthesis of 1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol typically involves several key steps:
The specific conditions for these reactions can vary, but they generally require careful control of temperature and pH to optimize yield and purity. The use of catalysts may also be beneficial in enhancing reaction rates and selectivity.
The molecular structure of 1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol can be represented using various structural formulas:
InChI=1S/C11H17NO2/c1-12(8-10-4-2-7-14-10)9-11(13)5-3-6-11/h2,4,7,13H,3,5-6,8-9H2,1H3
FYRUFODTVCEWHE-UHFFFAOYSA-N
CN(CC1=CC=CO1)CC2(CCC2)O
The molecular weight is , and the compound exhibits a purity level typically around 95%.
1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol can undergo several chemical transformations:
For these reactions:
The reactions yield various derivatives:
The mechanism of action for 1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol is not entirely elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors within biological systems. This interaction may lead to alterations in cellular processes or signaling pathways, making it a candidate for further pharmacological exploration .
The compound's physical properties include:
Key chemical properties encompass:
1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol has potential applications in:
This compound's multifaceted applications highlight its importance in both academic research and industrial settings, warranting further exploration into its properties and potential uses.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5